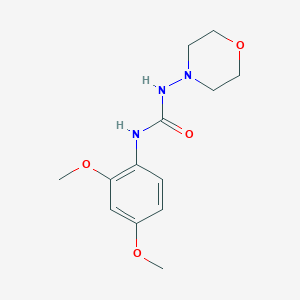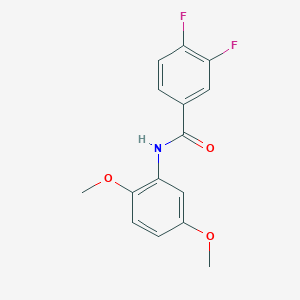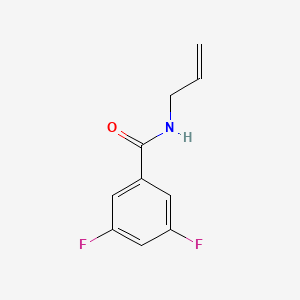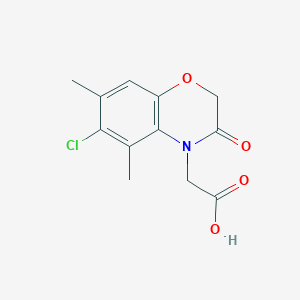
N-(2,4-dimethoxyphenyl)-N'-4-morpholinylurea
Overview
Description
N-(2,4-dimethoxyphenyl)-N'-4-morpholinylurea, commonly known as DMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMU is a urea derivative that has a molecular weight of 308.4 g/mol and a chemical formula of C14H20N4O3.
Mechanism of Action
The mechanism of action of DMU is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. DMU has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a potential anticancer agent.
Biochemical and Physiological Effects:
DMU has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMU can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMU has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
DMU has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, DMU has some limitations, including its low water solubility and limited availability.
Future Directions
There are several future directions for the study of DMU. One potential area of research is the development of DMU-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Another potential area of research is the investigation of the mechanism of action of DMU, which could lead to the discovery of new targets for drug development. Additionally, the synthesis of new DMU derivatives with improved properties could lead to the development of more effective drugs.
Scientific Research Applications
DMU has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. DMU has been shown to have antitumor, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-morpholin-4-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-18-10-3-4-11(12(9-10)19-2)14-13(17)15-16-5-7-20-8-6-16/h3-4,9H,5-8H2,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQOIWXQAYRYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NN2CCOCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methoxyphenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4758919.png)
![N,N'-[methylenebis(3-nitro-4,1-phenylene)]di(2-furamide)](/img/structure/B4758926.png)

![ethyl 4-(4-chlorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4758932.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4758933.png)
![3-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-propoxybenzyl)propanamide](/img/structure/B4758940.png)

![2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4758953.png)

![methyl 2-[({[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4758963.png)

![5-[(2-phenylethyl)amino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4758999.png)
![N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4759004.png)